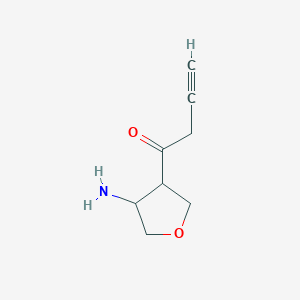
1-(4-Aminooxolan-3-yl)but-3-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminooxolan-3-yl)but-3-yn-1-one is an organic compound with a unique structure that combines an oxolane ring with an amino group and a butynone moiety
Métodos De Preparación
The synthesis of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as but-3-yn-1-ol and oxirane.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(4-Aminooxolan-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Aminooxolan-3-yl)but-3-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Aminooxolan-3-yl)but-3-yn-1-one can be compared with similar compounds such as:
But-3-yn-1-amine: This compound has a similar butyne moiety but lacks the oxolane ring.
But-3-yn-1-ol: This compound has a hydroxyl group instead of an amino group.
1-(4-Aminooxolan-3-yl)but-3-yn-1-amine: This compound has an additional amino group compared to this compound.
The uniqueness of this compound lies in its combination of an oxolane ring with an amino group and a butynone moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(4-aminooxolan-3-yl)but-3-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h1,6-7H,3-5,9H2 |
Clave InChI |
BVFWNZJSQJIERG-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(=O)C1COCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


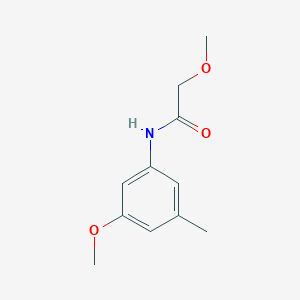

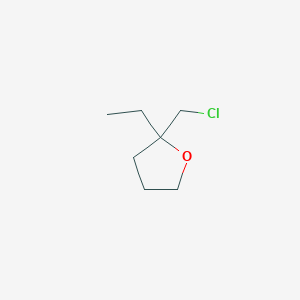
methanol](/img/structure/B13189738.png)
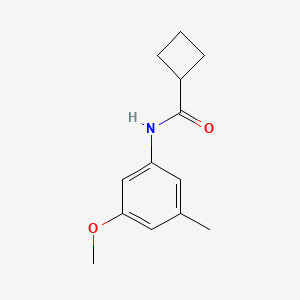

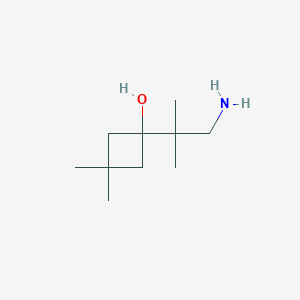

![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)


![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
